molecular formula C5H6N4O B2940947 N'-hydroxypyrazine-2-carboximidamide CAS No. 1219626-78-4; 1878112-04-9; 51285-05-3

N'-hydroxypyrazine-2-carboximidamide

Cat. No.: B2940947
CAS No.: 1219626-78-4; 1878112-04-9; 51285-05-3
M. Wt: 138.13
InChI Key: QZHJCRJEMIFNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-hydroxypyrazine-2-carboximidamide is a chemical compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by its pyrazine ring structure, which is a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxypyrazine-2-carboximidamide can be synthesized through various synthetic routes. One common method involves the reaction of pyrazine-2-carboximidamide with hydroxylamine . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 30°C . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of N’-hydroxypyrazine-2-carboximidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the purification process involves multiple steps, including filtration, washing, and drying .

Mechanism of Action

The mechanism of action of N’-hydroxypyrazine-2-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxypyrazine-2-carboximidamide is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. This functional group allows it to participate in unique reactions and interactions that are not possible with its analogs .

Properties

IUPAC Name

N'-hydroxypyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHJCRJEMIFNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51285-05-3
Record name 51285-05-3
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